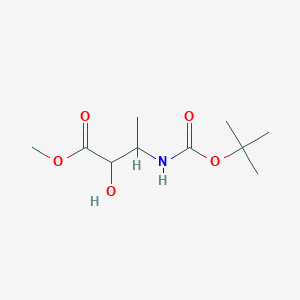
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by esterification and hydroxylation reactions. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro isomer . This isomer can then be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved yields and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers, free amino acids, and oxidized derivatives. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group and hydroxyl group but differs in the presence of a phenyl group instead of a methyl group.
Methyl (2S,3R)-3-[(tert-butoxy)carbonyl]amino-2-methyl-4-oxobutanoate: This compound has a similar structure but includes an additional oxo group.
Uniqueness
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
Clé InChI |
ZYLUYHAAYFUVRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















